2-Amino-2-(4-methylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

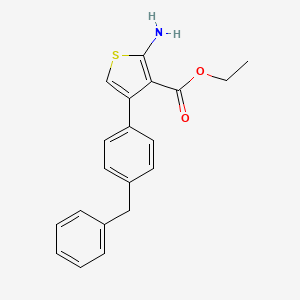

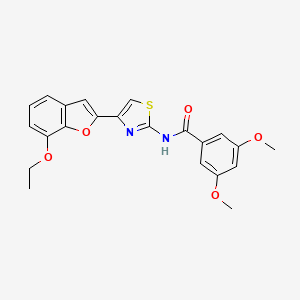

“2-Amino-2-(4-methylphenyl)acetonitrile” is an organic compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 . This compound is a colorless liquid and is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring (phenyl group) substituted with a methyl group and an acetonitrile group that also contains an amine .

Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 146.19 . The compound is unstable at room temperature, likely due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Scientific Research Applications

Electrochemical Synthesis

2-Amino-2-(4-methylphenyl)acetonitrile has been utilized in electrochemical synthesis processes. For example, the synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives was achieved through the electrochemical oxidation of semicarbazone at a platinum electrode, with the electrolysis carried out in acetonitrile using lithium perchlorate as a supporting electrolyte (Kumar, 2012).

Chemosensors for Ion Recognition

This compound derivatives have been evaluated for their potential as fluorimetric chemosensors for ion recognition. Novel fluorescent compounds based on phenylalanine core structures were synthesized, and their interaction with biologically and analytically important anions and cations was studied in acetonitrile (Esteves, Raposo, & Costa, 2016).

Spectroelectrochemical Studies

Spectroelectrochemical studies have been conducted on compounds related to this compound. For example, voltammetric and UV–Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes were carried out in both aqueous and acetonitrile solutions, providing insights into the electrochemical behavior and oxidation products of such compounds (Schwarz et al., 2003).

Photoluminescent Material Synthesis

This compound derivatives have been explored in the synthesis of photoluminescent materials. The electrooxidation of 2-amino-3-cyano-4-phenylthiophene on platinum electrodes in acetonitrile led to the development of a new class of π-conjugated oligoaminothiophenes with photoluminescent properties (Ekinci et al., 2000).

Corrosion Inhibition

Research on this compound derivatives includes their use as corrosion inhibitors. Compounds like 2-aminobenzene-1,3-dicarbonitriles have demonstrated significant inhibition efficiency for the corrosion of mild steel in acidic environments. Their adsorption and protective properties on metal surfaces were confirmed through various electrochemical techniques and surface analysis (Verma, Quraishi, & Singh, 2015).

Electrocopolymerization Studies

Electropolymerization studies have involved this compound related compounds. For instance, the electropolymerization of 2-(4-amino phenyl)-6-methyl benzothiazole in acetonitrile led to the production of electroactive polymeric films with varying properties, depending on the initial ratio of the reactants (Abdel-Azzem, El-hamouly, & Hathoot, 1995).

Mechanism of Action

Mode of Action

It’s known that the compound contains an amine and a nitrile group, which could potentially interact with various biological targets .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects .

Properties

IUPAC Name |

2-amino-2-(4-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPGQESINKVYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438535.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2438541.png)

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)

![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)